![molecular formula C11H17N3 B13078202 1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine](/img/structure/B13078202.png)
1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{bicyclo[221]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine is a compound with a unique bicyclic structure It is characterized by the presence of a bicyclo[221]heptane ring system attached to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine typically involves the reaction of bicyclo[2.2.1]heptan-2-yl derivatives with pyrazole precursors. One common method involves the use of palladium-catalyzed reactions to introduce the bicyclo[2.2.1]heptane moiety into the pyrazole ring . The reaction conditions often include the use of solvents such as dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazole derivatives.
科学的研究の応用
1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of 1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, in its antimalarial activity, the compound may inhibit key enzymes involved in the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
1-{bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine: A closely related compound with similar structural features.
Bicyclo[2.2.1]heptan-2-ol derivatives: Compounds with similar bicyclic structures but different functional groups.
Bicyclo[2.2.1]heptane derivatives: Compounds with variations in the bicyclic ring system.
Uniqueness
1-{bicyclo[2.2.1]heptan-2-yl}-5-methyl-1H-pyrazol-3-amine is unique due to its specific combination of the bicyclo[2.2.1]heptane ring and the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C11H17N3 |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
1-(2-bicyclo[2.2.1]heptanyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H17N3/c1-7-4-11(12)13-14(7)10-6-8-2-3-9(10)5-8/h4,8-10H,2-3,5-6H2,1H3,(H2,12,13) |
InChIキー |
OLZDFLBIBQTFEX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2CC3CCC2C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


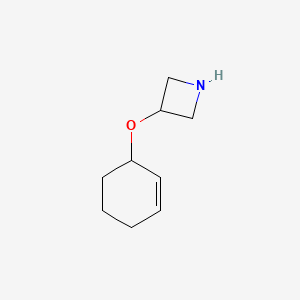
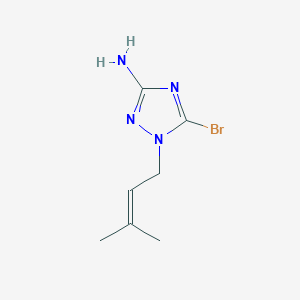
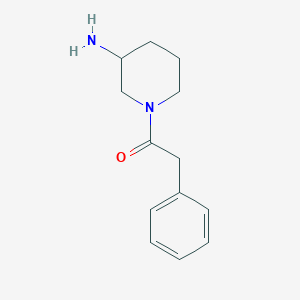

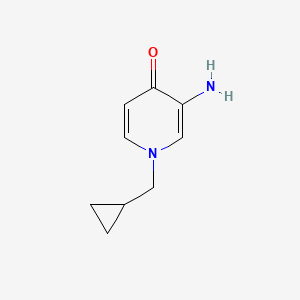
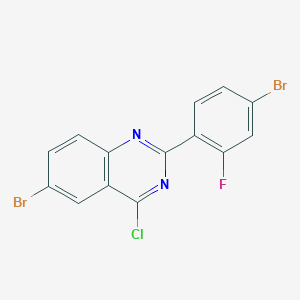
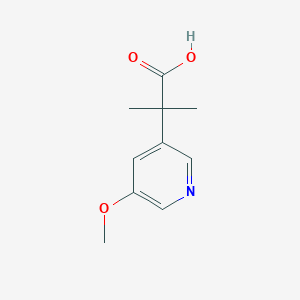
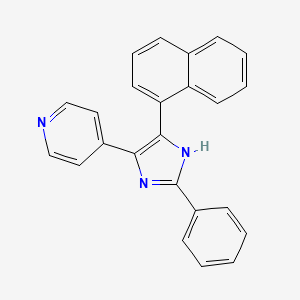
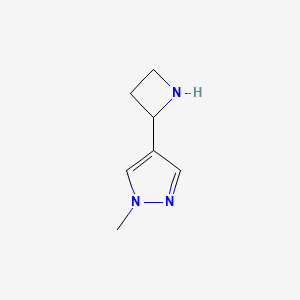
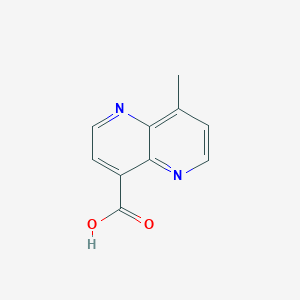
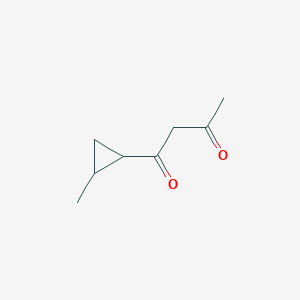
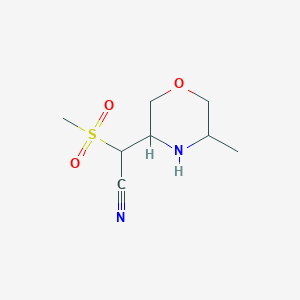
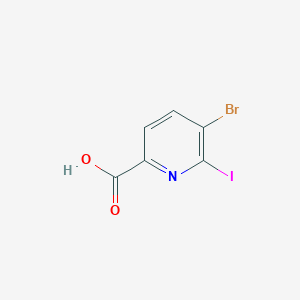
![Tribenzo[a,c,h]phenazine](/img/structure/B13078205.png)
